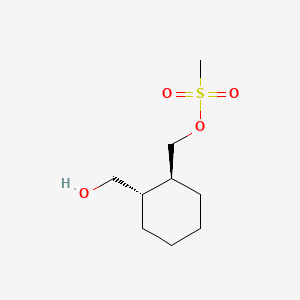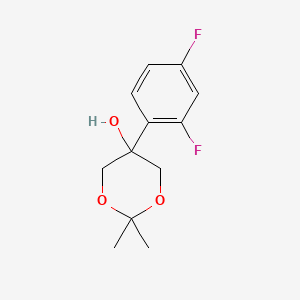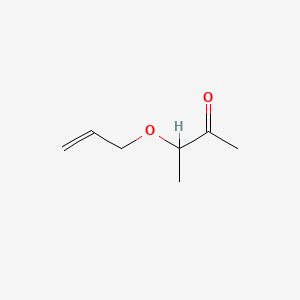
2-Butanone, 3-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-(2-propenyloxy)-, also known by its CAS number 115170-86-0, is an organic compound with a molecular formula of C7H12O2. This compound is characterized by the presence of a butanone group attached to a propenyloxy group. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butanone with allyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 3-(2-propenyloxy)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-(2-propenyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 3-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-(2-propenyloxy)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. It can also form hydrogen bonds and participate in various non-covalent interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone:
3-Buten-2-one: This compound has a similar structure but with a different functional group arrangement.
Allyl Alcohol: A related compound that can be used as a starting material in the synthesis of 2-Butanone, 3-(2-propenyloxy)-.
Uniqueness
2-Butanone, 3-(2-propenyloxy)- is unique due to the presence of both the butanone and propenyloxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-prop-2-enoxybutan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(3)6(2)8/h4,7H,1,5H2,2-3H3 |
Clave InChI |
UCLLDHQDARRJSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


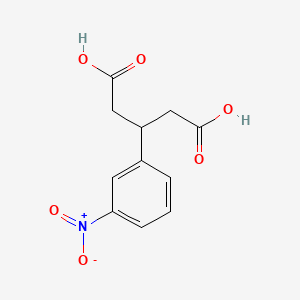

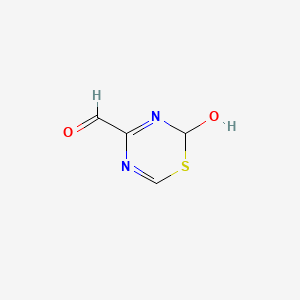


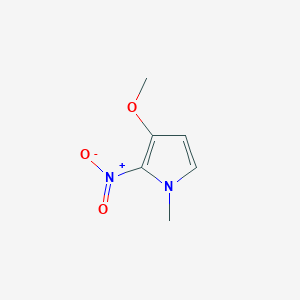
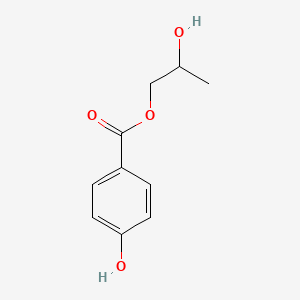
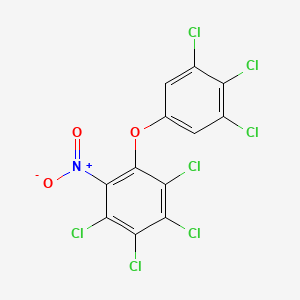
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
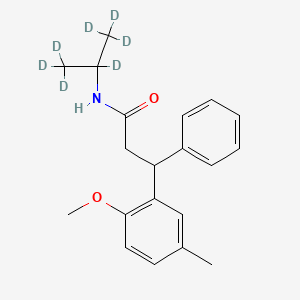
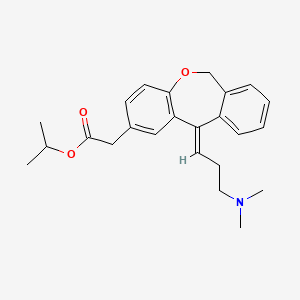
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
